3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile
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Overview
Description
3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile is a chemical compound characterized by the presence of a trifluoromethyl group, a dioxobutyl moiety, and a benzonitrile group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile typically involves the reaction of 4,4,4-trifluoro-1,3-dioxobutane with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide in a methanol solution, followed by the addition of a metal chloride like lutetium chloride. The reaction mixture is stirred at ambient temperature for 24 hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and luminescent compounds.
Mechanism of Action
The mechanism of action of 3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4,4,4-trifluoro-1,3-dioxobutyl)benzene
- 4,4,4-Trifluoro-1,3-dioxobutylphenyl
Uniqueness
3-(4,4,4-Trifluoro-1,3-dioxobutyl)-benzonitrile is unique due to its combination of a trifluoromethyl group and a benzonitrile group, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(4,4,4-trifluoro-3-oxobutanoyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)10(17)5-9(16)8-3-1-2-7(4-8)6-15/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPJYOVSKNWMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CC(=O)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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